molecular formula C22H13ClN2OS2 B3749941 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B3749941
M. Wt: 420.9 g/mol
InChI Key: YGIHQKGPQYQXFR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as BPTF inhibitor, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

BPTF inhibitor works by binding to the bromodomain of BPTF, which is responsible for recognizing and binding to acetylated histones. By inhibiting the bromodomain, BPTF inhibitor prevents BPTF from binding to acetylated histones, which in turn inhibits gene expression and prevents cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that BPTF inhibitor can induce cell cycle arrest and apoptosis in cancer cells, effectively inhibiting their growth and proliferation. Additionally, BPTF inhibitor has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTF inhibitor is its specificity for BPTF, making it a highly targeted therapy for cancer treatment. However, one of the limitations of BPTF inhibitor is its relatively low potency, which may limit its effectiveness in some cases.

Future Directions

There are several potential future directions for BPTF inhibitor research, including improving its potency and developing more effective delivery methods. Additionally, BPTF inhibitor could be studied in combination with other cancer therapies to enhance its effectiveness. Further research is needed to fully understand the potential of BPTF inhibitor in cancer treatment.
In conclusion, BPTF inhibitor is a promising candidate for cancer therapy due to its targeted specificity and minimal toxicity in normal cells. While there are some limitations to its effectiveness, further research could lead to significant improvements in its potency and delivery methods.

Scientific Research Applications

BPTF inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. BPTF is a protein that plays a crucial role in gene expression and is overexpressed in many types of cancer. By inhibiting BPTF, BPTF inhibitor can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2OS2/c23-19-15-5-1-3-7-17(15)27-20(19)21(26)24-14-11-9-13(10-12-14)22-25-16-6-2-4-8-18(16)28-22/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIHQKGPQYQXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

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